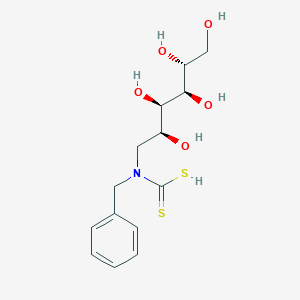

N-Benzylglucamine dithiocarbamate

Description

Properties

CAS No. |

110771-92-1 |

|---|---|

Molecular Formula |

C14H21NO5S2 |

Molecular Weight |

347.5 g/mol |

IUPAC Name |

benzyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamodithioic acid |

InChI |

InChI=1S/C14H21NO5S2/c16-8-11(18)13(20)12(19)10(17)7-15(14(21)22)6-9-4-2-1-3-5-9/h1-5,10-13,16-20H,6-8H2,(H,21,22)/t10-,11+,12+,13+/m0/s1 |

InChI Key |

SCJXRYDTCFHSQX-UMSGYPCISA-N |

SMILES |

C1=CC=C(C=C1)CN(CC(C(C(C(CO)O)O)O)O)C(=S)S |

Isomeric SMILES |

C1=CC=C(C=C1)CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=S)S |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC(C(C(C(CO)O)O)O)O)C(=S)S |

Related CAS |

102996-80-5 (hydrochloride salt) |

Synonyms |

enzylglucamine-N-carbodithioate BGDTC N-benzyl-N-dithiocarboxy-D-glucamine N-benzylglucamine dithiocarbamate N-benzylglucamine dithiocarbamate, sodium salt NBG-DTC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

BGDTC belongs to the N-alkyl-N-dithiocarboxy-D-glucamine family. Key structural analogs include:

- N-Propyl-D-glucamine dithiocarbamate

- N-Butyl-D-glucamine dithiocarbamate

- N-Amyl-D-glucamine dithiocarbamate

These analogs differ in alkyl chain length, which influences their solubility, biodistribution, and metal-binding efficacy. The benzyl group in BGDTC provides superior lipophilicity compared to shorter alkyl chains (e.g., methyl or propyl), enhancing its ability to cross cell membranes and mobilize intracellular cadmium deposits .

Efficacy in Cadmium Mobilization

A seminal 1988 study compared the cadmium-chelating efficacy of BGDTC with its alkyl analogs in mice (Table 1).

Table 1: Comparative Efficacy of N-Alkyl-D-Glucamine Dithiocarbamates in Cadmium Removal

BGDTC outperformed all analogs, reducing liver and kidney cadmium levels by 22% and 49%, respectively, compared to controls. In contrast, the propyl and amyl derivatives showed marginal reductions (<15% in liver), likely due to reduced tissue penetration and weaker metal-binding kinetics .

Comparison with Other Chelators

BGDTC’s performance has been benchmarked against classical chelators like EDTA and DMPS (2,3-dimercaptopropanesulfonic acid). While EDTA exhibits broad-spectrum metal affinity, it lacks specificity for cadmium and shows poor intracellular penetration. BGDTC’s benzyl group mitigates these limitations, enabling sustained mobilization of cadmium from deep tissue reservoirs .

Toxicity Profile

BGDTC exhibits lower nephrotoxicity compared to dithiocarbamates with smaller alkyl chains (e.g., methyl or ethyl).

Q & A

Q. What are the optimal synthetic routes for preparing N-Benzylglucamine dithiocarbamate, and how can purity be validated?

N-Benzylglucamine dithiocarbamate can be synthesized via a two-step process: (1) reaction of N-benzylglucamine with carbon disulfide in alkaline conditions to form the dithiocarbamate ligand, followed by (2) purification through recrystallization or column chromatography. Purity validation involves elemental analysis (C, H, N, S) to confirm stoichiometry, complemented by melting point consistency (±1–2°C) and FT-IR spectroscopy to verify the presence of characteristic C=S (950–1250 cm⁻¹) and N–CS₂ (1450–1550 cm⁻¹) stretches . For sodium salt derivatives, additional validation via ¹H-NMR can confirm the absence of organic impurities .

Q. Which analytical techniques are most reliable for quantifying N-Benzylglucamine dithiocarbamate in complex matrices?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is widely used for quantification. For trace analysis in biological or environmental samples, coupling with mass spectrometry (LC-MS/MS) improves sensitivity. Alternatively, dithiocarbamates can be derivatized as metal complexes (e.g., with Zn²⁺) and quantified via GC-ECD or GC-MS after extraction into dichloromethane .

Q. How do structural modifications (e.g., substituents on the glucamine backbone) influence the stability of dithiocarbamate complexes?

Stability is enhanced by electron-donating groups (e.g., hydroxyls in glucamine), which strengthen the metal–sulfur bond via resonance stabilization of the dithiocarbamate moiety. Substituents altering steric bulk (e.g., benzyl groups) may reduce hydrolysis rates in aqueous media. Comparative studies using thermogravimetric analysis (TGA) and UV-Vis stability assays under varying pH/temperature conditions are recommended .

Advanced Research Questions

Q. What molecular mechanisms underlie the anticancer activity of N-Benzylglucamine dithiocarbamate derivatives, and how can in vitro models be optimized?

Dithiocarbamates induce apoptosis via ROS generation, mitochondrial membrane depolarization, and caspase-3 activation. For N-Benzylglucamine derivatives, the benzyl group enhances cellular uptake, while the glucamine moiety improves solubility. In vitro models should use cancer cell lines (e.g., MCF-7, HeLa) with dose-response assays (IC₅₀ determination) and flow cytometry to quantify apoptosis. Co-treatment with antioxidants (e.g., NAC) can validate ROS-dependent mechanisms .

Q. How can computational modeling predict the binding affinity of N-Benzylglucamine dithiocarbamate to therapeutic targets (e.g., MAO-B)?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can map interactions between the dithiocarbamate group and enzyme active sites. For MAO-B inhibition, the dithiocarbamate moiety occupies the entrance cavity, while the benzylglucamine backbone stabilizes binding via hydrophobic interactions with residues like Tyr435. Free energy perturbation (FEP) calculations refine affinity predictions .

Q. How should researchers resolve contradictory data on the pro-oxidant vs. antioxidant effects of dithiocarbamates in cellular systems?

Contradictions arise from concentration-dependent effects and cell-type specificity. At low concentrations (µM range), dithiocarbamates act as antioxidants by chelateing transition metals (e.g., Cu²⁺). At higher doses (>100 µM), they generate ROS via Fenton-like reactions. Experimental design should include ROS probes (DCFH-DA), metal supplementation/chelator controls, and transcriptomic analysis of redox-related genes (e.g., Nrf2, SOD) .

Q. What strategies improve the selectivity of N-Benzylglucamine dithiocarbamate for targeted drug delivery?

Conjugation to targeting ligands (e.g., folate, RGD peptides) enhances selectivity for cancer cells overexpressing receptors. Alternatively, pH-responsive prodrugs can release the active dithiocarbamate moiety in tumor microenvironments. In vivo validation using xenograft models with biodistribution studies (e.g., radiolabeled ⁹⁹mTc complexes) is critical .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.